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What are N-of-1 Trials?

An N-of-1 trial is a clinical study design in which a single patient is the sole unit of observation and serves

as their own control [1]. The core mechanism involves:

¢ Intra-patient Comparison: The patient receives different treatments or a placebo in a sequential,
randomized order. This allows for a direct comparison of the effects within the same individual,
eliminating the variability that arises when comparing different people in traditional trials [1].

¢ A Shift in Model: This approach represents a fundamental departure from the traditional "drug-
centric" model of drug development to a "patient-centric" model. It is particularly aligned with the
goals of precision oncology, which aims to match specific drugs to a patient's unique tumor profile [1].

The following diagram illustrates the conceptual workflow of an N-of-1 trial in the context of precision

oncology.
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N-of-1 Trials in Action: Oncology Case Studies

N-of-1 trials have been successfully implemented to fast-track the development of targeted cancer therapies.

The table below summarizes two prominent examples.

Drug (Case
Study)

Patient Profile

N-of-1 Trial Design &
Intervention

Key Outcomes & Role of N-of-
1

Selitrectinib
(LOXO0-195)
(1]

Selpercatinib
(LOX0-292)

[1]

Patients with TRK
fusion-positive cancers
who developed
acquired resistance
(G595R/G623R
mutations) to
larotrectinib.

Patients with RET-
altered cancers
(mutation/fusion) who
progressed on multiple
therapies and
developed a
gatekeeper mutation
(RETV804M).

Single-patient protocol
with intrapatient dose
escalation guided by
real-time
pharmacokinetics [1].

Single-patient protocol
with pharmacokinetic
guided dose
escalation at >7-day

intervals based on a
predefined protocol [1].

Achieved sustained
clinical/radiologic response. The
tolerated dose (100 mg BID) and
efficacy were confirmed in this
single-patient setting,
accelerating development [1].

Rapid symptomatic and
radiologic response, including
regression of brain metastases.
The N-of-1 trial identified the
effective dose (160 mg), which
later became the approved
dose. It also uncovered novel
solvent-front resistance
mutations (G810S, Y806C),
guiding the development of next-
generation RET inhibitors [1].

N-of-1 vs. Traditional Clinical Trial Designs
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The patient-centric nature of N-of-1 trials offers distinct advantages and disadvantages compared to

traditional population-based designs.

Traditional Population Trials (e.g., 3+3

Feature N-of-1 Trials .
design)
Unit of Single patient [1] Group of patients
Analysis
Core Patient-as-own-control; intra-patient Inter-patient comparison; group averages
Principle comparison [1]
Primary Eliminates inter-patient heterogeneity Established regulatory pathway; assesses
Advantage bias; ideal for rare mutations; fast-tracks population-level effects and safety
development for a single patient [1]
Key Ethical/logistical issues with washout in Long patient recruitment; some cohorts
Challenge metastatic cancer; dynamic disease may receive non-therapeutic doses;
progression; variable time to response [1] molecular heterogeneity can obscure
results [1]
Model Patient-centric [1] Drug-centric [1]

A Framework for Experimental Protocols

While specific protocols depend on the drug and disease, key elements for a robust N-of-1 trial protocol in

drug development include [1] [2] [3]:

¢ Pre-Trial Foundation: This includes genomic profiling of the patient's tumor to identify a targetable

molecular lesion and a strong preclinical rationale showing the drug's activity against that specific
target or resistance mutation [1].

e Structured Dosing Protocol: The protocol must define a clear plan for intrapatient dose
escalation, including the starting dose, escalation steps, and criteria for increasing the dose (e.g.,
based on pharmacokinetic data and tolerability at predefined intervals) [1].

e Multimodal Response Monitoring: A comprehensive monitoring plan is critical. This should include:

o Clinical and symptomatic assessment.
o Radiologic imaging (e.g., CT/MRI) for tumor measurement.
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o Pharmacokinetic (PK) sampling to guide dosing.
o Biomarker analysis (e.g., circulating tumor DNA) to monitor molecular response and emerging
resistance [1].
o Data Aggregation: Although focused on a single patient, aggregating data from multiple N-of-1 trials
can provide powerful insights into a drug's general efficacy, optimal dosing, and common resistance
mechanisms [1].

Important Considerations for Researchers

¢ Ethical and Practical Challenges: N-of-1 designs can be challenging in oncology. Using a placebo
or washout period in patients with rapidly progressive, metastatic cancer is often not feasible.
Furthermore, the time for a drug to produce a response can vary, complicating the sequential
treatment model [1].

¢ The Role of Mechanism of Action (MoA): Understanding a drug's molecular target and MoA is
highly valuable in N-of-1 trials. It allows for a rational patient selection strategy and provides a
biological framework for interpreting both response and resistance, as seen in the RET inhibitor case
[4]. However, for complex diseases, phenotypic screens (observing a desired effect in a cellular
context) without a known MoA can also be a valid starting point for discovery [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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